molecular formula C9H15NO2 B1418874 9-Oxa-2-azaspiro[5.5]undecan-1-one CAS No. 1185320-34-6

9-Oxa-2-azaspiro[5.5]undecan-1-one

Cat. No.: B1418874
CAS No.: 1185320-34-6
M. Wt: 169.22 g/mol
InChI Key: GRQWYGAXLZOYEE-UHFFFAOYSA-N
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Description

9-Oxa-2-azaspiro[5.5]undecan-1-one is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-2-azaspiro[5.5]undecan-1-one typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, incorporating various substituents at position 4 of the spiro ring . The reaction conditions generally include the use of a Grubbs catalyst in an olefin metathesis reaction, although this approach can be complex and costly .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, likely due to the specialized nature of its synthesis. the Prins cyclization reaction remains a viable method for large-scale production, provided that the reaction conditions are optimized for industrial applications .

Chemical Reactions Analysis

Types of Reactions

9-Oxa-2-azaspiro[5.5]undecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

9-Oxa-2-azaspiro[5.5]undecan-1-one has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxa-2-azaspiro[5.5]undecan-1-one is unique due to its specific spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This structural feature makes it a valuable scaffold for the development of new bioactive molecules and materials .

Properties

IUPAC Name

9-oxa-2-azaspiro[5.5]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-9(2-1-5-10-8)3-6-12-7-4-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQWYGAXLZOYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672479
Record name 9-Oxa-2-azaspiro[5.5]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185320-34-6
Record name 9-Oxa-2-azaspiro[5.5]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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